3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process .
Chemical Reactions Analysis
3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as antitumor activity . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
4a (4-Py): Known for its solid-state emission intensities and used in optical applications.
4b (2,4-Cl2Ph): Exhibits significant photophysical properties and is used in bioimaging.
4d (Ph): Utilized in the development of fluorescent probes.
4e (4-MeOPh): Shows good stability and is used in organic light-emitting devices.
The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a methoxycarbonyl group, which contribute to its distinct chemical and photophysical properties .
Properties
Molecular Formula |
C9H6FN3O4 |
---|---|
Molecular Weight |
239.16 g/mol |
IUPAC Name |
3-fluoro-7-methoxycarbonylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O4/c1-17-9(16)6-2-5(8(14)15)12-7-4(10)3-11-13(6)7/h2-3H,1H3,(H,14,15) |
InChI Key |
OONKTHVZEHAEMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C(C=NN12)F)C(=O)O |
Origin of Product |
United States |
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